Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Catalog No.
S8192084
CAS No.
M.F
C14H27N3O3
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-car...

Product Name

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)

InChI Key

NASIOHFAYPRIAC-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a piperazine ring. The compound's full IUPAC name is tert-butyl (3R)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate, and its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of approximately 285.38 g/mol . The presence of the tert-butyl group contributes to its steric bulk, influencing its reactivity and interactions in various chemical environments.

The reactivity of tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is primarily dictated by the functional groups present. The tert-butyl group is known for its unique reactivity patterns, which can lead to various chemical transformations. This compound can participate in esterification reactions, nucleophilic substitutions, and can also be involved in the formation of amides through reactions with amines. The presence of the piperazine moiety allows for potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate can be achieved through several methodologies:

  • One-Pot Synthesis: A streamlined approach that combines multiple reaction steps into a single process, enhancing efficiency.
  • Flow Microreactor Systems: This method allows for the continuous flow of reactants through microreactors, improving reaction conditions and yields compared to traditional batch processes.
  • Retrosynthetic Analysis: Utilizing advanced computational tools to predict feasible synthetic routes based on existing

Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate finds applications primarily in synthetic organic chemistry. Its structure makes it suitable for use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, due to its potential biological activity, it may be explored for therapeutic applications in drug development .

Several compounds share structural similarities with tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(R)-tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate171866-36-71.00
tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate1259014-01-10.98
tert-Butyl 9-oxohexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate1250994-01-40.98
(R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride1217825-46-10.97
(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride1217841-04-70.97

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

285.20524173 g/mol

Monoisotopic Mass

285.20524173 g/mol

Heavy Atom Count

20

Dates

Last modified: 02-18-2024

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